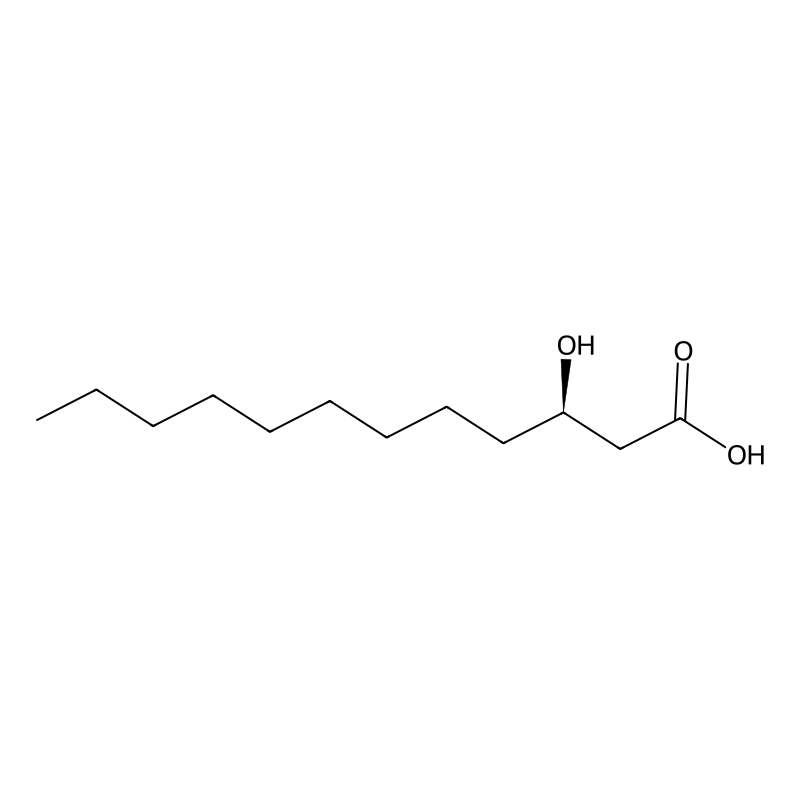

(3R)-3-Hydroxydodecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Fatty Acid Metabolism Disorders

(3R)-3-Hydroxydodecanoic acid has been identified as a metabolite accumulating in individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [1]. MCAD is an inherited disorder affecting the breakdown of medium-chain fatty acids for energy. Studies suggest that elevated levels of (3R)-3-Hydroxydodecanoic acid can serve as a biomarker for diagnosing MCAD [1].

Microbial Metabolite

(3R)-3-Hydroxydodecanoic acid has been found as a metabolite produced by various bacterial species, including Acinetobacter, Moraxella, and Pseudomonas [2]. Research in this area explores the potential role of this compound in bacterial physiology and its contribution to overall microbial community function.

(3R)-3-Hydroxydodecanoic acid is a medium-chain hydroxy fatty acid characterized by its molecular formula and an average molecular weight of approximately 216.32 g/mol. This compound is a derivative of lauric acid, specifically featuring a hydroxyl group at the third carbon position. It is also known as (3R)-3-hydroxylauric acid and plays a significant role in various biological processes, acting as an intermediate in fatty acid biosynthesis and metabolism .

This compound exhibits various biological activities, including antimicrobial properties, which make it potentially useful in food preservation and medical applications. It has been noted for its involvement in metabolic pathways that regulate energy production and lipid metabolism. Furthermore, (3R)-3-hydroxydodecanoic acid has been implicated in signaling pathways that affect cellular responses to fatty acids .

The synthesis of (3R)-3-hydroxydodecanoic acid can be achieved through several methods:

- Biochemical Synthesis: Utilizing fermenting yeast or specific bacterial strains that can convert lauric acid into its hydroxy derivative through enzymatic processes.

- Chemical Synthesis: Traditional organic synthesis methods may include the reduction of corresponding keto acids or the hydrolysis of cyclic intermediates to yield the desired hydroxy fatty acid .

- Total Synthesis: More complex synthetic routes can involve multi-step reactions starting from simpler organic molecules, though these are less common for this compound.

(3R)-3-Hydroxydodecanoic acid has several applications across different fields:

- Food Industry: Used as a preservative due to its antimicrobial properties.

- Pharmaceuticals: Investigated for potential therapeutic effects related to metabolic disorders and as a precursor for drug synthesis.

- Cosmetics: Incorporated into formulations for its moisturizing properties and skin benefits.

- Biotechnology: Explored as an additive in various bioprocesses due to its role in fatty acid metabolism .

Research indicates that (3R)-3-hydroxydodecanoic acid interacts with various biological systems, including:

- Enzymatic Interactions: It serves as a substrate for enzymes involved in fatty acid oxidation, such as acyl-CoA oxidases.

- Cellular Signaling: It may influence pathways related to inflammation and metabolic regulation, although specific mechanisms are still under investigation .

- Microbial Interactions: Exhibits inhibitory effects on certain bacterial strains, indicating potential use as an antimicrobial agent .

(3R)-3-Hydroxydodecanoic acid shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-3-Hydroxylauric Acid | C12H24O3 | Hydroxyl group at the 3-position; medium-chain length |

| (S)-3-Hydroxylauric Acid | C12H24O3 | Stereoisomer differing at the chiral center |

| 3-Hydroxydecanoic Acid | C10H20O3 | Shorter carbon chain; fewer carbon atoms |

| 3-Hydroxyhexadecanoic Acid | C16H32O3 | Longer carbon chain; higher molecular weight |

The primary distinction of (3R)-3-hydroxydodecanoic acid lies in its specific stereochemistry and medium-chain length, which influences its biological activity and applications compared to other hydroxy fatty acids .

Molecular Structure and Stereochemistry

(3R)-3-Hydroxydodecanoic acid represents a chiral medium-chain hydroxy fatty acid with the molecular formula C₁₂H₂₄O₃ and a molecular weight of 216.32 g/mol [1] [2]. The compound features a twelve-carbon saturated aliphatic chain with a carboxylic acid functional group at the terminal position and a hydroxyl group positioned at the third carbon atom [1]. The International Union of Pure and Applied Chemistry name for this compound is (3R)-3-hydroxydodecanoic acid, with the systematic name being identical [1] [2].

The structural framework consists of an extended aliphatic chain with the chemical structure represented by the simplified molecular input line entry system notation: CCCCCCCCCC@HO [1]. The compound exists as a solid at room temperature and belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives, characterized by hydroxy acids containing a 6 to 12 carbon atoms long side chain [2] [3].

R-Configuration at C3 Position

The stereochemical designation R at the third carbon position is determined by the Cahn-Ingold-Prelog priority rules, where the hydroxyl group exhibits the R-configuration [1] [2]. The stereogenic center at C3 creates two possible enantiomers, with the (3R)-form being the naturally occurring isomer found in biological systems [2] [3]. The absolute configuration is maintained through the chiral center, which exhibits a defined atom stereocenter count of 1 with no undefined stereocenters [1].

The R-configuration results in specific spatial arrangement where the hydroxyl group occupies a defined three-dimensional position relative to the carbon backbone [1]. This stereochemical arrangement influences the compound's biological activity and metabolic pathways, as it serves as an intermediate in fatty acid biosynthesis and functions as a human metabolite [1] [2].

Structural Comparison with S-Enantiomer

The (3S)-enantiomer of 3-hydroxydodecanoic acid differs from the (3R)-form solely in the spatial arrangement at the C3 stereogenic center [4]. While both enantiomers possess identical molecular formulas and molecular weights, they exhibit opposite optical rotations and different biological activities [4]. The (3S)-form has the International Union of Pure and Applied Chemistry name (3S)-3-hydroxydodecanoic acid and displays different chromatographic retention behaviors on chiral stationary phases [5].

Structurally, the S-enantiomer maintains the same carbon chain length and functional group positioning but exhibits a mirror-image relationship with the R-form at the hydroxyl-bearing carbon [4]. The InChI key for the S-enantiomer (MUCMKTPAZLSKTL-NSHDSACASA-N) differs from the R-form (MUCMKTPAZLSKTL-LLVKDONJSA-N) specifically in the stereochemical descriptor [4]. Both forms exist in biological systems, though the R-configuration predominates in natural fatty acid metabolism [2] [3].

Structural Elucidation Methods

Structural elucidation of (3R)-3-hydroxydodecanoic acid employs multiple analytical techniques for complete characterization [6] [5]. Chiralpak ZWIX columns provide effective enantiomer separation for absolute configuration determination, with confirmation achieved through injection on ZWIX columns showing opposite elution orders [5]. Gas chromatography enantiomer separation on Chirasil L-Val columns serves as an additional confirmatory method for stereochemical assignment [5].

Nuclear magnetic resonance spectroscopy provides detailed structural information through one-dimensional and two-dimensional experiments [1]. Mass spectrometry techniques, including electrospray ionization and collision-induced dissociation, generate characteristic fragmentation patterns for molecular identification [7] [8]. High-resolution mass spectrometry confirms exact molecular masses and elemental compositions, while tandem mass spectrometry provides structural information through specific fragmentation pathways [7] [8] [9].

Physical Properties

Solubility Characteristics

(3R)-3-Hydroxydodecanoic acid exhibits limited water solubility with a predicted value of 0.345 mg/mL [10]. The compound demonstrates enhanced solubility in organic solvents, particularly chloroform and methanol, where it shows slight solubility [11]. The amphiphilic nature of the molecule, containing both hydrophilic carboxylic acid and hydroxyl groups alongside a hydrophobic alkyl chain, influences its solubility profile [12].

The predicted logarithm of the partition coefficient (logP) ranges from 3.25 to 3.63, indicating moderate lipophilicity [1] [10]. This property influences the compound's behavior in biological membranes and its potential for bioaccumulation [10]. The polar surface area of 57.5 Ų reflects the contribution of the hydroxyl and carboxylic acid functional groups to molecular polarity [1].

Melting and Boiling Points

The racemic mixture of 3-hydroxydodecanoic acid exhibits a melting point range of 70-70.5°C [11]. Under reduced pressure conditions, the compound demonstrates a boiling point of 113-115°C at 3 Torr [11]. At standard atmospheric pressure, the predicted boiling point reaches 348°C [13]. These thermal properties reflect the molecular weight and intermolecular hydrogen bonding capabilities of the compound [11].

The relatively high melting point compared to the corresponding saturated fatty acid without the hydroxyl group indicates enhanced intermolecular interactions through hydrogen bonding [11]. The significant difference between atmospheric and reduced pressure boiling points demonstrates the compound's thermal sensitivity and the importance of controlled conditions during purification processes [11].

Stability Parameters

The compound exhibits stability under standard storage conditions when maintained at 2-8°C [11]. The predicted density of 0.987 g/cm³ indicates the compound's physical state characteristics [11] [13]. Surface tension measurements reveal a value of 38.4 dyne/cm, reflecting the compound's interfacial properties [13].

Flash point determinations indicate a value of 178.4°C, establishing safety parameters for handling and storage [13]. The enthalpy of vaporization of 68.59 kJ/mol provides thermodynamic data relevant to phase transitions [13]. Vapor pressure measurements at 25°C yield extremely low values of 3.19 × 10⁻⁶ mmHg, indicating minimal volatility under ambient conditions [13].

Surface Activity Properties

(3R)-3-Hydroxydodecanoic acid demonstrates notable surface-active properties due to its amphiphilic molecular structure [12] [14]. The compound can lower surface tension through partitioning at water-air and water-oil interfaces [12]. These biosurfactant properties are influenced by the spatial arrangement of hydrophilic and hydrophobic groups within the molecule [12].

Research indicates that hydroxylated fatty acids contribute to surface activity in bacterial systems, with the compound being identified in extracellular vesicles that exhibit surface tension reduction capabilities [14]. The surface activity depends on the structural components, including the positioning of the hydroxyl group and the length of the hydrophobic alkyl chain [12]. These properties make the compound relevant in applications requiring interfacial modification and emulsification [12] [14].

Chemical Reactivity

Functional Group Reactions

The hydroxyl group at the C3 position undergoes typical secondary alcohol reactions, including oxidation to form 3-ketodecanoic acid . Reduction reactions can convert the compound to decanoic acid under specific catalytic conditions . The carboxylic acid functionality participates in standard acid-base reactions and can form salts with appropriate bases [1].

Oxidation reactions typically employ reagents such as potassium permanganate or chromium trioxide under acidic conditions . Reduction processes utilize catalysts like palladium on carbon or sodium borohydride . The compound's reactivity profile reflects the presence of both secondary alcohol and carboxylic acid functional groups, each contributing distinct chemical behavior .

Epimerization Mechanisms

Epimerization at the C3 position occurs through dehydration and rehydration mechanisms involving coenzyme A derivatives [19]. The process typically involves 3-hydroxyacyl-coenzyme A epimerase enzymes that catalyze the interconversion between R and S configurations [19]. Kinetic analysis reveals that epimerization proceeds through dehydration to form an intermediate alkene, followed by stereoselective rehydration [19].

The mechanism involves the formation of 2-trans,4-trans-decadienoyl-coenzyme A as an intermediate during the epimerization process [19]. This pathway demonstrates the reversible nature of stereochemical interconversion under enzymatic conditions [19]. The epimerization process is significant in fatty acid oxidation pathways where both enantiomers serve as metabolic intermediates [19].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profiles

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the various hydrogen environments within the molecule [20] [21]. The methyl group protons at the terminal position appear as a triplet around 0.9 parts per million [21]. The methylene protons throughout the alkyl chain exhibit multiplet patterns in the 1.2-1.6 parts per million region [21].

The proton attached to the hydroxyl-bearing carbon displays a distinctive multiplet around 3.9-4.0 parts per million [21]. The carboxylic acid proton appears as a broad singlet around 11.9 parts per million, often exchangeable with deuterium oxide [20] [21]. Carbon-13 nuclear magnetic resonance provides complementary structural information with distinct chemical shifts for each carbon environment [22] [23].

Mass Spectrometry Fragmentation Patterns

Electrospray ionization mass spectrometry in negative mode produces the deprotonated molecular ion [M-H]⁻ at m/z 215 [9]. Collision-induced dissociation generates characteristic fragment ions, including loss of 63 mass units ([M+H]⁺-63) and 45 mass units ([M+H]⁺-45) in positive ion mode [7]. The intensity ratio of these characteristic fragments correlates with the hydroxyl group position [7].

Specific fragmentation patterns include loss of acetic acid (60 mass units) from the molecular ion, producing fragment ions that aid in structural identification [9]. Gas chromatography-mass spectrometry of trimethylsilyl derivatives shows molecular ions and characteristic fragmentations that confirm the hydroxyl group positioning [24]. The [M-CH₃]⁺ ion appears at m/z 345 for the derivatized compound [24].

Infrared Spectroscopy Features

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in the molecule [25]. The hydroxyl group produces a broad absorption band in the 3200-3600 cm⁻¹ region due to O-H stretching vibrations [25]. The carboxylic acid carbonyl group exhibits a strong absorption around 1680-1750 cm⁻¹ [25].

The broad carboxylic acid O-H stretch appears in the 2500-3300 cm⁻¹ range, often overlapping with the hydroxyl absorption [25]. Aliphatic C-H stretching vibrations occur in the 2853-2962 cm⁻¹ region [25]. The C-O stretching vibrations appear in the fingerprint region between 1000-1300 cm⁻¹, though these may be difficult to assign definitively due to the complex nature of this spectral region [25].

Chemical Shifts in Various Solvents

Solvent effects significantly influence nuclear magnetic resonance chemical shifts, particularly for exchangeable protons [26]. In dimethyl sulfoxide-d₆, the hydroxyl and carboxylic acid protons exhibit sharp resonances with reduced exchange broadening [26]. This solvent's strong hydrogen bonding ability and solvation properties minimize intermolecular proton exchange rates [26].

Acetone-d₆ produces broader resonances for hydroxyl groups compared to dimethyl sulfoxide-d₆, with composite signals appearing at lower frequencies [26]. In acetonitrile-d₃, extensive broadening occurs, making hydroxyl proton signals difficult to distinguish from baseline noise [26]. The choice of solvent critically affects spectral quality, with dimethyl sulfoxide providing optimal conditions for hydroxyl group identification and quantification [26].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 216.32 g/mol | [1] |

| Melting Point | 70-70.5°C | [11] |

| Boiling Point (3 Torr) | 113-115°C | [11] |

| Water Solubility | 0.345 mg/mL | [10] |

| LogP | 3.25-3.63 | [1] [10] |

| Density | 0.987 g/cm³ | [11] |

| Surface Tension | 38.4 dyne/cm | [13] |

| Flash Point | 178.4°C | [13] |

Production in Pseudomonas Species

Pseudomonas species represent the most extensively studied and significant bacterial producers of (3R)-3-hydroxydodecanoic acid. The compound serves as a fundamental structural component of lipopolysaccharides in the outer membrane of these Gram-negative bacteria, particularly as part of the lipid A moiety [1] [2].

In Pseudomonas aeruginosa, (3R)-3-hydroxydodecanoic acid occurs naturally as a major constituent of the lipopolysaccharide structure. Fatty acid analysis of lipid A from seven immunotypes of P. aeruginosa confirmed the presence of 3-hydroxydodecanoic acid alongside decanoic acid, dodecanoic acid, and 2-hydroxydecanoic acid as anticipated structural components [2]. This natural occurrence demonstrates the compound's essential role in bacterial cell wall integrity and endotoxin activity.

Recent metabolic engineering efforts have significantly enhanced production capabilities in Pseudomonas species. Engineered Pseudomonas putida strains have been developed specifically for (3R)-3-hydroxydodecanoic acid production through strategic genetic modifications [3]. The strain P. putida KTOY01, constructed by knocking out the polyhydroxyalkanoate synthesis operon and expressing the tesB gene encoding thioesterase II, achieved extracellular production of 3-hydroxy fatty acid mixtures totaling 0.35 grams per liter in shake-flask studies [3].

Further optimization through additional genetic modifications led to dramatically improved yields. The enhanced strain P. putida KTOY07, created by additional knockout of fadB and fadA genes in the beta-oxidation pathway, produced 2.44 grams per liter of 3-hydroxy fatty acids, with (3R)-3-hydroxydodecanoic acid comprising 90 mol% of the mixture [3]. Fed-batch fermentation processes achieved even higher concentrations, reaching 7.27 grams per liter with 96 mol% purity of (3R)-3-hydroxydodecanoic acid after 28 hours of growth [3].

The biosynthetic pathway in engineered Pseudomonas involves the dimerization of (R)-3-hydroxyalkanoic acids by RhlA enzyme to generate R-3-(R-3-hydroxyalkanoyloxy)alkanoic acids, which serve as precursors for rhamnolipid biosynthesis [4] [5]. When downstream genes rhlB and rhlC are knocked out, these intermediate compounds accumulate and can be hydrolyzed under alkaline conditions to yield monomeric (R)-3-hydroxydodecanoic acid [4] [5].

Production in Lactobacillus plantarum

Lactobacillus plantarum represents a significant source of (3R)-3-hydroxydodecanoic acid among lactic acid bacteria, producing the compound as part of its antifungal metabolite repertoire [6] [7]. The strain L. plantarum MiLAB 14 has been extensively characterized for its production of multiple 3-hydroxy fatty acids, including (3R)-3-hydroxydodecanoic acid [6].

In L. plantarum MiLAB 14, the concentration of (3R)-3-hydroxydodecanoic acid in culture supernatant reached a maximum of 0.5 micrograms per milliliter after 78 hours of growth [6]. The production pattern showed distinct temporal characteristics, with concentrations increasing during the logarithmic growth phase and reaching peak levels during late exponential phase [6]. Notably, production occurred exclusively during active bacterial growth and not during stationary phase, indicating that the compound represents an actively secreted metabolite rather than a product of cell lysis [6].

The biosynthetic pathway in L. plantarum involves the hydroxylation of fatty acids through mechanisms that remain partially characterized. The strain produces a mixture of 3-hydroxy fatty acids including 3-hydroxydecanoic acid (1.7 micrograms per milliliter), 3-hydroxy-5-cis-dodecenoic acid (1.0 microgram per milliliter), (3R)-3-hydroxydodecanoic acid (0.5 microgram per milliliter), and (3R)-3-hydroxytetradecanoic acid (0.2 microgram per milliliter) [6]. All compounds exhibited similar temporal production patterns, suggesting coordinated biosynthetic regulation.

The antifungal properties of (3R)-3-hydroxydodecanoic acid produced by L. plantarum have been extensively documented. Minimum inhibitory concentrations for total growth inhibition ranged between 10 and 100 micrograms per milliliter against various fungi and yeasts [6]. Target organisms included Aspergillus fumigatus, Aspergillus nidulans, Penicillium roqueforti, Penicillium commune, Kluyveromyces marxianus, Pichia anomala, and Rhodotorula mucilaginosa [6].

Other Bacterial Producers

Beyond Pseudomonas and Lactobacillus species, (3R)-3-hydroxydodecanoic acid has been identified as a microbial metabolite in several other bacterial genera, demonstrating the widespread occurrence of this compound among prokaryotes [8] [9] [10].

Acinetobacter species have been confirmed as natural producers of 3-hydroxydodecanoic acid [8] [9] [10]. These bacteria, characterized by their Gram-negative cell wall structure, incorporate the compound into their lipopolysaccharide components [11]. Fatty acid analysis of Acinetobacter species revealed distinctive cellular fatty acid profiles that include small amounts of 2-hydroxydodecanoic acid, which distinguishes this genus from other related organisms [11].

Moraxella species also produce 3-hydroxydodecanoic acid as part of their cellular fatty acid composition [8] [9] [10]. Chemical characterization studies of various Moraxella species, including M. bovis, M. nonliquefaciens, M. lacunata, M. osloensis, M. phenylpyruvica, and M. atlantae, have documented the presence of 3-hydroxydodecanoic acid in their lipid profiles [11]. The compound serves as one of several fatty acid markers that enable differentiation between Moraxella species and other morphologically similar bacteria.

Escherichia coli represents an important heterologous production system for (3R)-3-hydroxydodecanoic acid through metabolic engineering approaches [12]. Recombinant E. coli strains expressing both phaG and tesB genes achieved significant extracellular production of 3-hydroxydecanoic acid, demonstrating that the biosynthetic machinery can be successfully transferred to non-native hosts [12]. The engineered pathway utilized carbon sources from glycolysis, followed by fatty acid de novo biosynthesis, with PhaG converting 3-hydroxydecanoyl-acyl carrier protein to 3-hydroxydecanoyl-coenzyme A, and thioesterase II cleaving the thioester bond to yield free 3-hydroxydecanoic acid [12].

Ecological Significance

The ecological significance of (3R)-3-hydroxydodecanoic acid production in bacterial systems extends beyond simple metabolic byproduct formation, encompassing critical roles in bacterial survival, competition, and environmental adaptation [6] [13] [14].

As an antimicrobial agent, (3R)-3-hydroxydodecanoic acid provides competitive advantages to producing bacteria in mixed microbial communities. The compound exhibits broad-spectrum antifungal activity with minimum inhibitory concentrations effective against both filamentous fungi and yeasts [6]. This antimicrobial property enables producing bacteria to suppress competing microorganisms, particularly in nutrient-limited environments where microbial competition intensifies.

The compound also functions as a signaling molecule in plant-microbe interactions, particularly in triggering plant immune responses [13]. Synthetic (3R)-3-hydroxydodecanoic acid alone proved sufficient to activate pattern-triggered immunity in Arabidopsis through the LORE receptor pathway [13]. This immune-stimulating property suggests that bacterial production of the compound may influence plant health and resistance to pathogens in natural ecosystems.

In Gram-negative bacteria, (3R)-3-hydroxydodecanoic acid serves as an essential structural component of lipopolysaccharides, contributing to outer membrane stability and endotoxin activity [1] [2]. The compound's incorporation into lipid A affects membrane permeability, resistance to antimicrobial compounds, and interactions with host immune systems during pathogenic infections.

Recent research has revealed additional ecological roles related to cancer immunotherapy, where bacteria-derived (3R)-3-hydroxydodecanoic acid induces potent anti-tumor immune responses through GPR84 receptor signaling [14] [15]. This discovery suggests that the compound may play broader roles in modulating immune responses across different biological systems beyond traditional antimicrobial functions.

Occurrence in Plants and Animals

Distribution in Plant Tissues

(3R)-3-Hydroxydodecanoic acid occurs naturally in plant tissues as an intermediate in fatty acid biosynthesis and as a component of specialized lipid structures [16] [17] [18]. The compound has been identified across diverse plant species, ranging from simple algae to complex flowering plants [16] [17].

In plant fatty acid metabolism, (3R)-3-hydroxydodecanoic acid serves as an intermediate in the biosynthetic pathway leading to very long-chain fatty acids and specialized lipids [18] [19]. The compound participates in fatty acid elongation processes within the endoplasmic reticulum, where it can be further modified through hydroxylation, desaturation, or chain elongation reactions [19].

Plant cutin biosynthesis represents a significant pathway utilizing hydroxylated fatty acids, though (3R)-3-hydroxydodecanoic acid specifically has not been extensively documented as a direct cutin monomer [20] [21]. However, related 3-hydroxy fatty acids of similar chain lengths participate in cutin formation through complex enzymatic pathways involving cytochrome P450-dependent hydroxylases and peroxygenases [20] [21].

The biosynthetic machinery for hydroxy fatty acid production in plants involves several enzyme families. Fatty acid hydroxylase enzymes, particularly those belonging to the cytochrome P450 superfamily, catalyze the introduction of hydroxyl groups at specific positions along fatty acid chains [22] [19]. The expression and activity of these enzymes vary significantly among plant tissues and developmental stages, influencing the distribution and accumulation of compounds like (3R)-3-hydroxydodecanoic acid.

Research on metabolically engineered plants has provided insights into hydroxy fatty acid distribution and metabolism in plant systems. Studies involving the expression of castor bean fatty acid hydroxylase in Arabidopsis demonstrated that hydroxy fatty acids can accumulate in seed tissues, though often with accompanying developmental defects [19]. These defects arise from the incorporation of hydroxy fatty acids into polar lipids, particularly phosphatidylcholine and chloroplast membrane lipids [19].

Presence in Animal Systems

(3R)-3-Hydroxydodecanoic acid has been detected in various animal tissues and biological fluids, where it functions primarily as an intermediate in fatty acid metabolism [17] [8] [18]. The compound occurs naturally in mammalian systems as a product of fatty acid beta-oxidation processes.

In animal fatty acid metabolism, (3R)-3-hydroxydodecanoic acid represents an intermediate in the beta-oxidation of longer-chain fatty acids [8] [18]. This metabolic pathway occurs primarily in mitochondria, where fatty acids undergo sequential cycles of oxidation to generate acetyl-coenzyme A units for energy production. The accumulation of 3-hydroxy fatty acid intermediates can occur under specific metabolic conditions or enzyme deficiencies.

Detection of (3R)-3-hydroxydodecanoic acid in various animal food sources has been documented, including chickens (Gallus gallus), domestic pigs (Sus scrofa domestica), and waterfowl species (Anatidae) [17] [8]. In these cases, the compound likely represents either endogenous metabolic products or dietary constituents derived from plant or microbial sources consumed by the animals.

The compound has been identified in specific animal tissues with particular metabolic characteristics. Detection in animal liver tissue suggests involvement in hepatic fatty acid metabolism, where extensive beta-oxidation processes occur [8]. The liver's role as a primary site for fatty acid catabolism and synthesis makes it a likely location for (3R)-3-hydroxydodecanoic acid occurrence as a metabolic intermediate.

Animal studies have also revealed the compound's presence in specialized tissues. Research has documented detection in placental tissues, suggesting potential roles in maternal-fetal lipid metabolism or transfer [8]. However, the specific functional significance of (3R)-3-hydroxydodecanoic acid in placental physiology remains incompletely characterized.

Occurrence in Human Metabolome

(3R)-3-Hydroxydodecanoic acid constitutes a documented component of the human metabolome, where it functions as an intermediate in fatty acid biosynthesis and beta-oxidation pathways [16] [8] [18]. The compound has been detected in various human biological samples, though typically at concentrations below quantification limits in healthy individuals.

In human fatty acid metabolism, (3R)-3-hydroxydodecanoic acid participates in the fatty acid biosynthesis pathway as an intermediate compound [16] [18]. This pathway occurs primarily in liver and adipose tissues, where fatty acids are synthesized from acetyl-coenzyme A precursors through the action of fatty acid synthase and associated enzymes. The compound represents one of several medium-chain hydroxylated intermediates that can accumulate under specific metabolic conditions.

The compound serves as a potential biomarker for medium-chain acyl-coenzyme A dehydrogenase deficiency, an inherited metabolic disorder affecting fatty acid beta-oxidation . In individuals with this condition, elevated levels of (3R)-3-hydroxydodecanoic acid and related 3-hydroxy fatty acids accumulate in blood and urine due to impaired breakdown of medium-chain fatty acids for energy production . This accumulation provides diagnostic information for identifying and monitoring this metabolic disorder.

Human blood plasma contains detectable levels of (3R)-3-hydroxydodecanoic acid, though concentrations remain below quantification thresholds in healthy individuals [8] [9]. The presence in plasma reflects the compound's role as a circulating metabolic intermediate that can be transported between tissues for further metabolism or excretion.

Studies of human liver tissue have confirmed the presence of (3R)-3-hydroxydodecanoic acid, consistent with the liver's central role in fatty acid metabolism [8] [9]. Hepatic concentrations likely reflect ongoing fatty acid biosynthesis and beta-oxidation processes, with levels potentially varying based on nutritional status, metabolic demands, and individual genetic factors.

Recent metabolomics research has expanded understanding of (3R)-3-hydroxydodecanoic acid distribution in human biological systems. The compound has been identified in human placental tissue, suggesting potential roles in maternal-fetal lipid metabolism or placental fatty acid processing [8]. However, the specific functional significance and regulatory mechanisms governing placental (3R)-3-hydroxydodecanoic acid levels require further investigation.

Analysis of human intestinal samples has revealed the presence of various hydroxy fatty acids, including compounds structurally related to (3R)-3-hydroxydodecanoic acid [24]. These findings suggest that the compound may also occur in gastrointestinal tissues, potentially derived from dietary sources, gut microbial metabolism, or endogenous intestinal fatty acid processing.

Environmental Distribution

Detection in Environmental Samples

(3R)-3-Hydroxydodecanoic acid has been extensively documented in various environmental matrices, serving as both a natural component and an analytical target for environmental monitoring studies [25] [26] [27]. The compound's environmental occurrence reflects contributions from microbial sources, particularly Gram-negative bacteria present in diverse ecological niches.

Environmental detection methods have been specifically developed for quantitative profiling of 3-hydroxy fatty acids in occupational and environmental samples [25] [26]. These analytical approaches utilize high-performance liquid chromatography coupled to tandem mass spectrometry following base hydrolysis procedures to release bound fatty acids from lipopolysaccharide structures [25] [26]. Recovery trials from environmental matrices demonstrate detection capabilities with overall recovery rates of 54-86% for medium-chain 3-hydroxy fatty acids [25].

Occupational air samples represent a major environmental matrix where (3R)-3-hydroxydodecanoic acid detection has been systematically studied [25] [26]. These samples, collected from various workplace environments with potential bacterial contamination, contain measurable concentrations of the compound as part of the total endotoxin burden. Airborne concentrations vary significantly based on the specific work environment, bacterial load, and sampling conditions.

Drilling mud and industrial process waters have yielded particularly high concentrations of (3R)-3-hydroxydodecanoic acid [25] [26]. Analysis of aqueous phases from drilling mud operations revealed substantial amounts of the compound alongside other 3-hydroxy fatty acids, reflecting the bacterial populations and endotoxin contamination present in these industrial systems [25]. These findings demonstrate the compound's utility as an environmental marker for bacterial contamination in industrial settings.

Environmental dust samples from various sources contain detectable levels of (3R)-3-hydroxydodecanoic acid [28]. The compound's presence in settled dust reflects cumulative bacterial contamination and provides information about the microbial quality of indoor and outdoor environments. Dust analysis offers advantages for environmental monitoring as it represents integrated exposure over extended time periods.

Agricultural environments have been investigated for (3R)-3-hydroxydodecanoic acid occurrence, particularly in relation to organic dust exposure and bacterial endotoxin contamination [25] [29]. Farm environments, grain handling facilities, and animal housing operations frequently contain elevated levels of the compound due to high bacterial loads and organic matter decomposition processes.

Role as Environmental Marker for Endotoxins

(3R)-3-Hydroxydodecanoic acid functions as a crucial chemical marker for endotoxin contamination in environmental samples, providing quantitative information about Gram-negative bacterial presence and lipopolysaccharide levels [25] [30] [26]. This application represents a significant analytical advancement over traditional biological assays for endotoxin detection.

The chemical approach to endotoxin detection offers several advantages over conventional biological methods such as the Limulus amebocyte lysate assay [25] [26]. While biological assays detect only the water-soluble fraction of bioactive endotoxin, chemical analysis of 3-hydroxy fatty acids aims to estimate the total amount of endotoxin present in environmental samples [25]. This comprehensive assessment provides more complete information about bacterial contamination levels.

Correlation studies have demonstrated strong relationships between (3R)-3-hydroxydodecanoic acid concentrations and endotoxin activity measured by biological assays [25] [30]. Analysis of environmental samples revealed correlation coefficients (R²) of 0.54 between the sum of 3-hydroxydecanoic acid, 3-hydroxydodecanoic acid, and 3-hydroxytetradecanoic acid concentrations and Limulus amebocyte lysate assay results [25]. This correlation validates the chemical approach as a reliable marker for endotoxin contamination.

The fatty acid profile of environmental endotoxin contamination typically shows (3R)-3-hydroxydodecanoic acid as one of the dominant components alongside 3-hydroxydecanoic acid and 3-hydroxytetradecanoic acid [25] [26]. Pure lipopolysaccharide preparations exhibit similar patterns, with these three compounds representing the major 3-hydroxy fatty acid constituents. This consistent pattern enables standardized analytical approaches for environmental monitoring.

Environmental applications of (3R)-3-hydroxydodecanoic acid as an endotoxin marker extend across multiple settings including occupational health assessments, indoor air quality investigations, and industrial hygiene monitoring [25] [29]. The compound's stability and persistence in environmental matrices make it suitable for retrospective exposure assessment and long-term contamination monitoring.

Methodological developments have optimized the use of (3R)-3-hydroxydodecanoic acid for environmental endotoxin assessment [31] [25] [26]. These include standardized sample preparation procedures involving base hydrolysis to release fatty acids from lipopolysaccharide structures, solid-phase extraction for analyte concentration and purification, and sensitive mass spectrometric detection methods. Such standardization enables comparison of results across different laboratories and environmental settings.

Recent research has expanded the application of (3R)-3-hydroxydodecanoic acid as an environmental marker to include assessment of bacterial community structure and dynamics [30] [29]. The relative abundance of different 3-hydroxy fatty acid congeners provides information about the bacterial species composition and can help identify specific sources of contamination in environmental systems.